Cas no 1201645-45-5 (N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine)
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
- N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
- MB11051
- DA-47350
- 1201645-45-5
- 5-N-BENZYL-AMINO-PYRIDIN-3-YLBORONIC ACID PINACOL ESTER
- 3-Pyridinamine, N-(phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- SCHEMBL15549532
- DTXSID201135955
- N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, AldrichCPR
-
- Inchi: 1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-16(13-20-12-15)21-11-14-8-6-5-7-9-14/h5-10,12-13,21H,11H2,1-4H3
- InChI Key: NVQVMWLVKYGBHT-UHFFFAOYSA-N
- SMILES: O1B(C2C=NC=C(C=2)NCC2C=CC=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 310.1852581g/mol
- Monoisotopic Mass: 310.1852581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188478-1g |
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
1201645-45-5 | 95% | 1g |
$1050.00 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760146-1g |
n-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
1201645-45-5 | 98% | 1g |
¥6174.00 | 2024-08-09 | |
| Alichem | A029188478-5g |
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
1201645-45-5 | 95% | 5g |
$2920.00 | 2023-09-04 |
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: A Comprehensive Overview
The compound N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS No. 1201645-45-5) is a highly specialized organic molecule with significant applications in modern organic synthesis and materials science. This compound belongs to the class of pyridine derivatives and features a unique combination of functional groups that make it versatile for various chemical transformations. The presence of the dioxaborolane moiety and the benzylamine group introduces distinct electronic and steric properties to the molecule.
Recent studies have highlighted the importance of this compound in the field of cross-coupling reactions, particularly in the context of Stille coupling and Suzuki-Miyaura coupling. These reactions are pivotal in constructing complex molecular architectures with high precision. The dioxaborolane group serves as an excellent leaving group in such reactions, enabling efficient bond formation under mild conditions. This makes N-benzyl-pyridinamine derivatives valuable intermediates in the synthesis of advanced materials and pharmaceutical compounds.
One of the most notable applications of this compound is its role in the development of bioactive molecules. Researchers have utilized its structural flexibility to design potential drug candidates targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in modulating enzyme activity and receptor interactions. The integration of this molecule into drug discovery pipelines underscores its significance in contemporary medicinal chemistry.
The synthesis of N-benzyl-pyridinamine derivatives has also been a subject of extensive research. Modern methodologies employ catalytic systems to achieve high yields and selectivity in their preparation. For example, the use of palladium catalysts has revolutionized the synthesis process by facilitating efficient coupling reactions under environmentally friendly conditions. These advancements not only enhance the scalability of production but also contribute to sustainable chemical practices.
In addition to its synthetic applications, this compound exhibits intriguing photophysical properties that make it a candidate for optoelectronic materials. Studies have demonstrated that derivatives of this molecule can be incorporated into light-emitting diodes (LEDs) and solar cells to improve their efficiency and stability. The ability to tune its electronic properties through functional group modifications further expands its potential in material science.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Advanced quantum mechanical calculations have revealed that the dioxaborolane group significantly influences the molecule's frontier molecular orbitals, making it highly reactive in certain chemical transformations. These findings have paved the way for novel synthetic strategies that leverage its unique electronic characteristics.
The integration of this compound into green chemistry practices is another area gaining traction. Its use as a building block for synthesizing biodegradable polymers has been explored extensively. Researchers have demonstrated that derivatives of this molecule can be used to create environmentally friendly materials with applications in packaging and biomedical devices.
In conclusion, N-benzyl-pyridinamine derivatives represent a class of compounds with multifaceted applications across various scientific disciplines. Their role as key intermediates in organic synthesis, coupled with their potential in drug discovery and materials science, positions them as indispensable tools for researchers worldwide. As ongoing research continues to uncover new dimensions of their utility, this compound will undoubtedly remain at the forefront of chemical innovation.
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